molecular formula C10H13N5O6 B5080696 2-(5-METHYL-3,4-DINITRO-1H-PYRAZOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

2-(5-METHYL-3,4-DINITRO-1H-PYRAZOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

Cat. No.: B5080696
M. Wt: 299.24 g/mol
InChI Key: FBECGLOQAVXFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a pyrazole core, such as 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP), are often used in the design of new energetic materials . The presence of nitro groups and other energetic functional groups can contribute to high energy content .


Synthesis Analysis

The synthesis of similar compounds often involves the combination of energetic structural fragments . For example, metal and nitrogen-rich salts based on HANTP are prepared and characterized by NMR and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined by single-crystal X-ray diffraction . This allows for the investigation of properties such as density, thermal stability, and sensitivity towards impact and friction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the introduction of an amino group in a pyrazole ring. This can be achieved through various methods such as vicarious nucleophilic substitution of hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group .


Physical and Chemical Properties Analysis

Similar compounds often exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °C, high densities, and high positive heats of formation .

Mechanism of Action

The mechanism of action of similar compounds is often related to their energetic properties. For example, several new organic salts exhibit detonation and other properties that compete with, or exceed the performance of those of HMX .

Safety and Hazards

The safety and hazards of similar compounds are often related to their energetic properties. For example, suitable impact and friction sensitivities and being free of toxic metals place these compounds within the green primary explosives group .

Future Directions

The future directions in the study of similar compounds often involve the design of new energetic materials. This can be achieved by combining superior energetic structural fragments .

Properties

IUPAC Name

2-(5-methyl-3,4-dinitropyrazol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O6/c1-7-9(14(17)18)10(15(19)20)11-13(7)6-8(16)12-2-4-21-5-3-12/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBECGLOQAVXFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808832
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.